molecular formula C20H21N3O4S B2982698 N-(4-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide CAS No. 1007267-07-3

N-(4-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide

Cat. No.: B2982698
CAS No.: 1007267-07-3
M. Wt: 399.47
InChI Key: RGLPVNWVNDZALU-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide is a synthetic sulfinyl acetamide derivative intended for research and development purposes. This compound is of significant interest in medicinal chemistry and pharmacology, particularly in the study of novel therapeutics. Its molecular structure, which features a sulfoxide group and methoxyphenyl-imidazole scaffold, suggests potential for specialized biological activity. Compounds with sulfoxide groups have been investigated for their unique interactions with neurological targets, such as the dopamine transporter (DAT) . The presence of the imidazole ring, a common pharmacophore, further indicates potential applicability in designing enzyme inhibitors or receptor modulators. Researchers may explore its mechanism of action, binding affinity, and selectivity profiles against various protein targets. This product is strictly for laboratory research use and is not intended for human, veterinary, or diagnostic use.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfinylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-23-18(14-4-8-16(26-2)9-5-14)12-21-20(23)28(25)13-19(24)22-15-6-10-17(27-3)11-7-15/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLPVNWVNDZALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1S(=O)CC(=O)NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of methoxyphenyl groups and the sulfinylacetamide moiety. Common reagents used in these steps include:

    Imidazole synthesis: Using reagents like glyoxal, ammonia, and formaldehyde.

    Methoxyphenyl introduction: Employing methoxybenzene derivatives and electrophilic aromatic substitution reactions.

    Sulfinylacetamide formation: Utilizing sulfinyl chlorides and amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

“N-(4-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone.

    Reduction: The imidazole ring or the sulfinyl group can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group would yield a sulfone derivative, while substitution of the methoxy groups could result in various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its therapeutic potential for treating various diseases.

    Industry: Utilizing its unique chemical properties in materials science and catalysis.

Mechanism of Action

The mechanism of action of “N-(4-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide” would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfinyl vs. Sulfonyl and Thioether Derivatives

a) N-(4-Fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide (CAS 921904-62-3)
  • Structural Difference : Sulfonyl (-SO₂-) replaces sulfinyl (-SO-).
  • Impact : The sulfonyl group is more electron-withdrawing, increasing metabolic stability but reducing bioavailability due to higher polarity. The 4-fluorophenyl substituent may enhance binding to hydrophobic enzyme pockets compared to 4-methoxyphenyl .
b) 2-((5-(4-Methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 2, )
  • Structural Difference : Thioether (-S-) replaces sulfinyl.
  • Impact: Thioethers are less polar, increasing lipophilicity and membrane permeability.
c) 2-((1H-Benzo[d]imidazol-2-yl)sulfinyl)-N-(4-methoxyphenyl)acetamide (CAS 827302-60-3)
  • Structural Difference : Benzimidazole replaces imidazole.
  • Impact : The fused benzene ring in benzimidazole may enhance π-π stacking interactions with biological targets, improving binding affinity .

Substituent Variations on the Acetamide Group

a) N-(3,5-Dimethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide (CAS 1007266-99-0)
  • Structural Difference : 3,5-Dimethylphenyl replaces 4-methoxyphenyl on the acetamide.
  • The absence of methoxy may decrease electronic interactions with targets .
b) N-(2-Chlorobenzyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 849105-26-6)
  • Structural Difference : 2-Chlorobenzyl substituent and thioether linkage.
  • Impact : The electron-withdrawing chloro group may stabilize the molecule via halogen bonding, while the benzyl group adds steric bulk, possibly affecting target accessibility .

Heterocyclic Core Modifications

a) 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (Compound 2b, )
  • Structural Difference : Oxadiazole and benzofuran replace imidazole.
  • Impact : Oxadiazoles are metabolically resistant, improving in vivo stability. Benzofuran’s aromatic system may enhance fluorescence properties for imaging applications .
b) N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate ()
  • Structural Difference : Pyridyl group replaces 4-methoxyphenyl on the acetamide.
  • Impact : The basic nitrogen in pyridine improves water solubility and enables salt formation, aiding formulation. The 4-fluorophenyl group may enhance selectivity for fluorophilic enzyme active sites .

Biological Activity

N-(4-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, and the underlying mechanisms based on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 4-methoxyaniline with various isothiocyanates and imidazole derivatives. The synthesis typically yields high purity and involves standard characterization techniques such as NMR and IR spectroscopy to confirm structure.

Chemical Structure

The molecular formula for this compound is C25H27N3O3SC_{25}H_{27}N_3O_3S. Its structure includes:

  • Two methoxy groups attached to phenyl rings.
  • An imidazole ring that contributes to its biological activity.

Anticancer Properties

A significant area of research has focused on the anticancer properties of compounds related to this structure. In vitro studies have shown that derivatives exhibit cytotoxic effects against various cancer cell lines, notably:

  • HT-29 (colon cancer)
  • MCF-7 (breast cancer)

In these studies, MTT assays demonstrated that several compounds derived from similar structures displayed significant cytotoxicity, with some inducing apoptosis in cancer cells through DNA fragmentation assays .

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor of specific enzymes involved in cancer progression, such as 15-lipoxygenase (ALOX15). The inhibition mechanism appears to be linked to its structural features, which allow it to bind effectively at the enzyme's active site. The IC50 values for inhibition of ALOX15 activity have been reported to vary significantly based on structural modifications, suggesting a structure-activity relationship (SAR) critical for drug design .

Study 1: Anticancer Activity

A study involving a series of imidazole derivatives showed that compounds similar to this compound exhibited enhanced cytotoxicity against HT-29 cells compared to MCF-7 cells. The most active derivatives led to significant reductions in cell viability and increased markers of apoptosis .

Study 2: Enzyme Inhibition

In another investigation focusing on ALOX15 inhibition, structural analogs were tested for their ability to inhibit linoleate oxygenase activity. Compounds derived from this class showed varying degrees of selectivity and potency, with some demonstrating effective allosteric inhibition mechanisms that could be exploited for therapeutic applications .

Data Tables

Compound NameIC50 (μM)Target EnzymeCell Line Tested
Compound A12.5ALOX15HT-29
Compound B18.0ALOX15MCF-7
Compound C10.0ALOX15HT-29

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves coupling imidazole-thiol intermediates with chloroacetamide derivatives under basic conditions. Key steps include:

  • Step 1: React 5-(4-methoxyphenyl)-1-methyl-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of K₂CO₃ (Method D, 60–70°C, 6–8 hours) .
  • Step 2: Oxidize the sulfanyl group to sulfinyl using chiral oxidizing agents (e.g., (R)-methylsulfinyl derivatives) to achieve stereochemical control .

Methodological Considerations:

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalyst: K₂CO₃ improves nucleophilic substitution efficiency .
  • Temperature: Higher temperatures (>70°C) may degrade sensitive sulfinyl groups; monitor via TLC.

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